Diethyl 3,3'-sulphonylbispropionate
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Overview
Description
Diethyl 3,3’-sulphonylbispropionate is an organic compound with the molecular formula C10H18O6S and a molecular weight of 266.311 g/mol . It is characterized by the presence of two ethyl ester groups and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-sulphonylbispropionate typically involves the reaction of diethyl malonate with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of diethyl 3,3’-sulphonylbispropionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-sulphonylbispropionate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 3,3’-sulphonylbispropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3,3’-sulphonylbispropionate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of covalent bonds and the modification of target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-sulfonylbispropionate
- Diethyl 3,3’-sulfonyldipropanoate
- Bis-(2-ethoxycarbonyl-ethyl)-sulfon
Uniqueness
Diethyl 3,3’-sulphonylbispropionate is unique due to its specific combination of ester and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
7355-12-6 |
---|---|
Molecular Formula |
C10H18O6S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3 |
InChI Key |
IKKBIEICVVEXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)CCC(=O)OCC |
Origin of Product |
United States |
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